![molecular formula C16H12F3NO3 B2607455 N-[3-(三氟甲基)苯基]-2,3-二氢-1,4-苯并二氧杂环-2-甲酰胺 CAS No. 294853-44-4](/img/structure/B2607455.png)

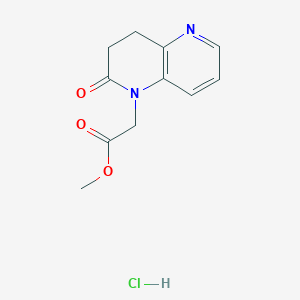

N-[3-(三氟甲基)苯基]-2,3-二氢-1,4-苯并二氧杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

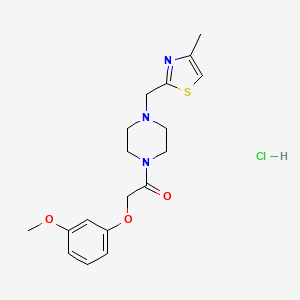

The compound you’re asking about contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also affect the molecule’s shape and conformation due to the size and electronegativity of the fluorine atoms .Chemical Reactions Analysis

Trifluoromethyl groups are generally stable under a variety of conditions. They can participate in certain reactions, such as nucleophilic substitution or addition, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase the molecule’s lipophilicity, which can improve its ability to cross biological membranes. They can also enhance the molecule’s metabolic stability, making it more resistant to metabolic degradation .科学研究应用

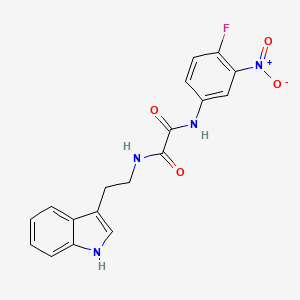

- Polymeric Layer for Synthetic Stimulant Detection : A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF₃) deposited on a graphite electrode has been used for detecting synthetic stimulants (such as 2-aminoindane, buphedrone, and naphyrone). The presence of the –PhCF₃ group in the polymeric film enhances recognition of these stimulants. The modified electrode shows high sensitivity and promising performance for forensic sample analysis without prior pretreatment .

- Privileged Motif in H-Bond Catalysts : The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts, promoting organic transformations. Its unique properties make it a valuable building block in various chemical reactions .

- Electroluminescent Properties : Researchers have synthesized 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue OLEDs. These compounds exhibit promising electroluminescence properties, contributing to advancements in display technology .

- Pyrazole Derivatives : N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been designed and synthesized. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .

Electrochemical Sensing and Analysis

Organic Transformations

Organic Light-Emitting Diodes (OLEDs)

Antimicrobial Agents

作用机制

Target of Action

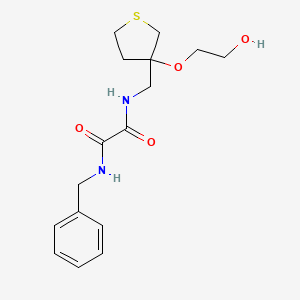

It is known that many compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been associated with a broad spectrum of biological activities .

Result of Action

Compounds with a trifluoromethyl group have been associated with various biological activities .

安全和危害

未来方向

属性

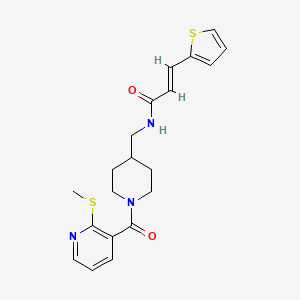

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKBLDDCMCTHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)

![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)

![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)

![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)

![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)